![molecular formula C20H20FN3OS2 B2588701 (3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-31-7](/img/structure/B2588701.png)

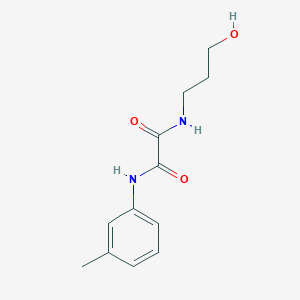

(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzothiazole family and has been found to exhibit promising pharmacological properties.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds derived from benzothiazoles and piperazine analogs have been synthesized and evaluated for their antimicrobial properties. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives, including piperazine analogs, and tested them for antimicrobial activity, demonstrating variable and modest effectiveness against bacteria and fungi [Patel, Agravat, & Shaikh, 2011]. This suggests that derivatives of benzothiazoles and piperazines may hold potential in developing new antimicrobial agents.

Antiproliferative Activity and Structural Exploration

A novel bioactive heterocycle containing piperidin and morpholino groups was synthesized by Prasad et al. (2018), who explored its structure and evaluated it for antiproliferative activity. The compound showed a specific conformation and intermolecular interactions, hinting at potential applications in cancer research [Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018].

Anticonvulsant Agents

Malik and Khan (2014) designed and synthesized derivatives of triazinyl and pyrrolidinyl methanone as sodium channel blockers and anticonvulsant agents. Their study highlighted one compound with significant efficacy and safety profiles, suggesting the therapeutic potential of such derivatives in treating convulsions [Malik & Khan, 2014].

Mycobacterium tuberculosis Inhibitors

Research on thiazole-aminopiperidine hybrid analogs has led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. A study by Jeankumar et al. (2013) discovered a promising compound with significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, as well as non-cytotoxic properties, indicating its potential as an antituberculosis agent [Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013].

Fluorescent Logic Gates

Gauci and Magri (2022) designed and synthesized fluorescent logic gates using a combination of naphthalimide fluorophores, piperazine receptors, and various aryl groups. Their work demonstrates how solvent polarity can reconfigure fluorescent logic gates, suggesting applications in cellular membrane and protein interface probing [Gauci & Magri, 2022].

Mécanisme D'action

Target of Action

Similar compounds with benzothiazole structures have been found to exhibit anti-tubercular activity

Mode of Action

tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth of the bacterium.

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may have a similar effect.

Propriétés

IUPAC Name |

(3-ethylsulfanylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS2/c1-2-26-16-5-3-4-14(12-16)19(25)23-8-10-24(11-9-23)20-22-17-7-6-15(21)13-18(17)27-20/h3-7,12-13H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPKMVAVQYGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)

![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)

![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)

![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)

![4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide](/img/structure/B2588632.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)

![3-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2588641.png)